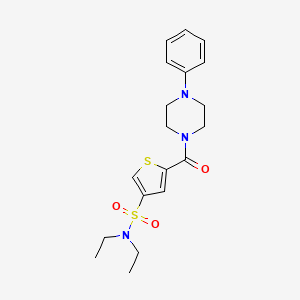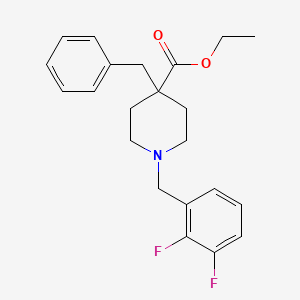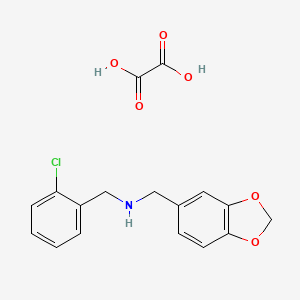![molecular formula C23H25FN4O3S B5043966 (2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one](/img/structure/B5043966.png)
(2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one is a complex organic molecule that features a thiazinanone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazinanone Core: This can be achieved through a cyclization reaction involving a thioamide and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via a nucleophilic substitution reaction using 4-(4-fluorophenyl)piperazine and an appropriate electrophile.
Formation of the Imine Bond: The imine bond is formed by the condensation of the thiazinanone core with 4-methoxybenzaldehyde under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine bond to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield secondary amines.
Scientific Research Applications
(2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one: has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of the piperazine moiety.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The imine bond and thiazinanone core may also play roles in binding to enzymes or other proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds include those with piperazine or thiazinanone structures, such as:
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
(2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one: is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-26-21(29)15-20(32-23(26)25-17-5-9-19(31-2)10-6-17)22(30)28-13-11-27(12-14-28)18-7-3-16(24)4-8-18/h3-10,20H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKNVAZTTOOSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5043888.png)
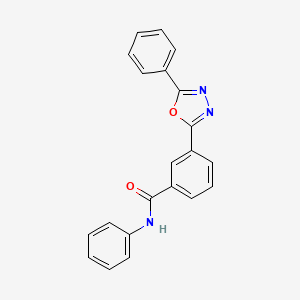
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B5043891.png)
![{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone](/img/structure/B5043906.png)
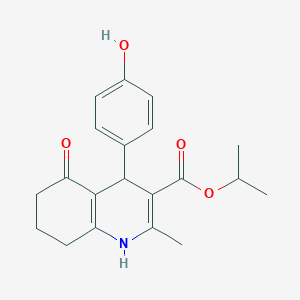

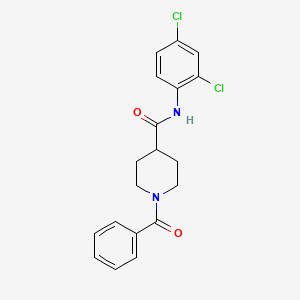
![1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5043951.png)
![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5043962.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B5043974.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5043982.png)
